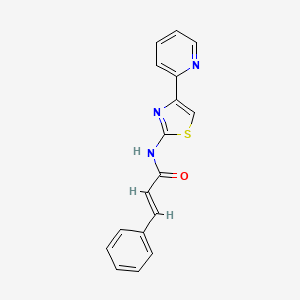

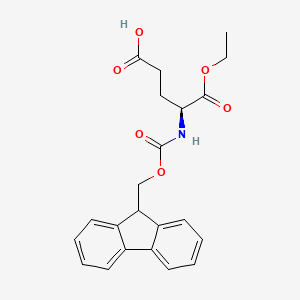

![molecular formula C23H28N4O3S2 B3014315 N'-(5,7-二甲基苯并[d]噻唑-2-基)-4-((2-乙基哌啶-1-基)磺酰基)苯甲酰肼 CAS No. 851987-68-3](/img/structure/B3014315.png)

N'-(5,7-二甲基苯并[d]噻唑-2-基)-4-((2-乙基哌啶-1-基)磺酰基)苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves the formation of cocrystals with acids or the reaction of hydrazides with other reagents. For example, benzotriazole derivatives have been crystallized with 5-sulfosalicylic acid to form new molecular cocrystals, indicating that similar N-donor compounds could potentially be used to synthesize the compound . Additionally, the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides from benzohydrazides suggests a possible route for synthesizing the target compound by incorporating the appropriate thiazole and sulfonyl chloride moieties .

Molecular Structure Analysis

The molecular structure of the compound would likely be characterized by strong intramolecular and intermolecular hydrogen bonding, as seen in related compounds. The presence of a sulfonyl group and a hydrazide function could facilitate the formation of hydrogen bonds, which would influence the crystal packing and stability of the compound . The benzothiazole ring system would contribute to the rigidity and planarity of the molecule, potentially affecting its interaction with biological targets.

Chemical Reactions Analysis

Compounds with similar structural features have been shown to undergo a variety of chemical reactions. For instance, N-sulfonylbenzohydrazonoyl azides can cyclize to form tetrazoles or decompose to benzonitriles, indicating that the target compound might also be reactive under certain conditions . Reactions of N-sulfonylamines with azirines can lead to the formation of thiadiazoles and oxathiazoles, suggesting that the compound could participate in similar reactions if it contains an azirine moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of dimethyl groups on the benzothiazole ring would likely make the compound more lipophilic, affecting its solubility and potential membrane permeability. The sulfonyl group could increase the compound's acidity and its ability to form salts, which would be relevant for its solubility in aqueous solutions. The hydrazide moiety could be involved in the formation of hydrazones or azides, which would be relevant for its reactivity and potential as a synthetic intermediate .

科学研究应用

抗菌和抗结核特性

N'-(5,7-二甲基苯并[d]噻唑-2-基)-4-((2-乙基哌啶-1-基)磺酰基)苯甲酰肼及其衍生物表现出有希望的抗菌和抗结核活性。研究表明,这些化合物对各种细菌菌株有效,包括革兰氏阳性和革兰氏阴性细菌,以及导致结核病的病原体结核分枝杆菌((Kumar, Prasad, & Chandrashekar, 2013), (Chawla, 2016))。

抗癌潜力

研究重点关注了相关化合物的抗癌特性,特别是在白血病和实体瘤的背景下。这些化合物已经过测试,以了解其对各种癌细胞系的疗效,并显示出有希望的结果,表明在癌症治疗中的潜在应用((Turov, 2020))。

溶血和细胞毒活性

涉及苯甲酰肼衍生物的研究显示出可变的溶血和细胞毒活性。由于毒性较低,其中一些化合物有望进行进一步的生物筛选和应用试验((Rehman 等人,2016))。

DNA 结合和抗增殖活性

已经研究了某些衍生物与 DNA 结合并表现出抗增殖活性的能力。这些特性对于开发新的治疗剂至关重要,尤其是在肿瘤学领域((González-Álvarez 等人,2013))。

在分子对接和药物设计中的应用

这些化合物已用于分子对接研究,特别是在针对疟疾和 COVID-19 等疾病的药物设计中。这些研究提供了对这些衍生物在治疗传染病中的潜在治疗应用的见解((Fahim & Ismael, 2021))。

酶抑制

一些衍生物表现出显着的酶抑制活性,例如针对 α-葡萄糖苷酶和乙酰胆碱酯酶。这表明在治疗糖尿病和阿尔茨海默病等疾病中具有潜在应用((Abbasi 等人,2019))。

属性

IUPAC Name |

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3S2/c1-4-18-7-5-6-12-27(18)32(29,30)19-10-8-17(9-11-19)22(28)25-26-23-24-20-14-15(2)13-16(3)21(20)31-23/h8-11,13-14,18H,4-7,12H2,1-3H3,(H,24,26)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPPDVGJEWKSGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=CC(=CC(=C4S3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

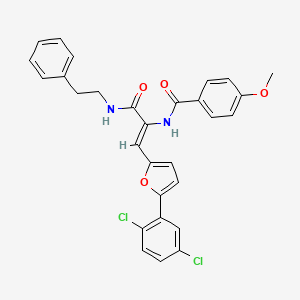

![1-[(4-Chlorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B3014234.png)

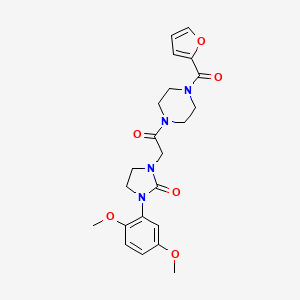

![N-[1-(3,4-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B3014240.png)

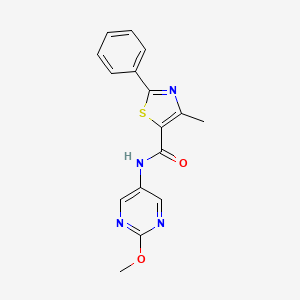

![2-[4-(2-Methoxyethanesulfinyl)phenyl]acetic acid](/img/structure/B3014243.png)

![6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide](/img/structure/B3014248.png)

![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide](/img/structure/B3014252.png)

![4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B3014253.png)